molecular formula C9H6BrN3 B3011725 2-Amino-6-bromo-1H-indole-3-carbonitrile CAS No. 1427028-36-1

2-Amino-6-bromo-1H-indole-3-carbonitrile

Cat. No.: B3011725
CAS No.: 1427028-36-1
M. Wt: 236.072
InChI Key: KXYYZVGEIAIMHQ-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-1H-indole-3-carbonitrile is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

2-Amino-6-bromo-1H-indole-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 6-bromoindole with cyanogen bromide in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and subsequent functional group transformations under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1H-indole-3-carbonitrile: Lacks the bromine atom, which may affect its reactivity and biological activity.

    6-Bromo-1H-indole-3-carbonitrile: Lacks the amino group, which can influence its chemical properties and applications.

    2-Amino-5-bromo-1H-indole-3-carbonitrile:

Uniqueness

2-Amino-6-bromo-1H-indole-3-carbonitrile is unique due to the presence of both amino and bromine groups at specific positions on the indole ring. This unique structure allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-amino-6-bromo-1H-indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3/c10-5-1-2-6-7(4-11)9(12)13-8(6)3-5/h1-3,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYYZVGEIAIMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=C2C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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